2-Methyl-2-hexene

Description

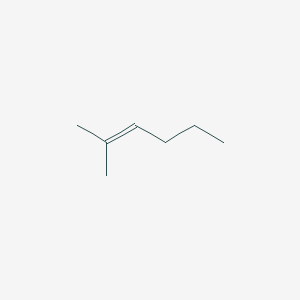

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKDYGHDCHWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181810 | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2738-19-4 | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-hexene

Introduction

This compound, an acyclic olefin with the molecular formula C₇H₁₄, is a member of the branched alkene family.[1][2][3] Branched alkenes are of significant interest in organic chemistry and are valuable intermediates in the synthesis of a wide array of organic compounds.[4] The presence of branching in structures like this compound influences the electron density of the carbon-carbon double bond and the steric accessibility for reactions, leading to unique chemical properties.[4] These characteristics make it a useful building block for more complex molecules, including pharmaceuticals and agrochemicals.[4] This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and characteristic reactions, tailored for professionals in research and development.

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylhex-2-ene | [3] |

| CAS Number | 2738-19-4 | [1][3][4] |

| Molecular Formula | C₇H₁₄ | [1][2][3][5] |

| Molecular Weight | 98.19 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.71 g/mL (at 20°C) | [1][6] |

| Boiling Point | 95 °C | [1][6][7] |

| Melting Point | -130.35 °C | [1] |

| Flash Point | -2 °C | [6][8] |

| Refractive Index | 1.41 (at 20°C) | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [1][2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [9] |

| ¹³C NMR | Spectral data available. | [3][10] |

| Mass Spectrometry (MS) | Mass spectrum available through NIST and other databases. | [5][11] |

| Infrared (IR) Spectroscopy | IR spectrum available through the NIST/EPA Gas-Phase Infrared Database. | [5] |

Chemical Properties and Reactivity

As an alkene, this compound's chemistry is dominated by the reactivity of its carbon-carbon double bond. The trisubstituted nature of this double bond plays a key role in its reaction pathways.

Electrophilic Addition Reactions

Electrophilic addition is the characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile.[4] For this compound, these reactions are regioselective, governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms. This rule is a consequence of the mechanism proceeding through the most stable carbocation intermediate.

Hydrohalogenation (e.g., with HBr): The reaction of this compound with hydrogen halides like HBr proceeds via the formation of a stable tertiary carbocation. The proton from HBr adds to the C3 carbon, leading to a carbocation at the C2 position. The subsequent attack by the bromide ion results in the formation of 2-bromo-2-methylhexane as the major product.[10][12]

Caption: Electrophilic addition of HBr to this compound.

Hydrogenation: this compound can be reduced to its corresponding alkane, 2-methylhexane, through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum, palladium, or nickel. The standard enthalpy of this hydrogenation reaction is approximately -108.8 ± 0.7 kJ/mol.[13]

Synthesis and Experimental Protocols

This compound is typically synthesized via elimination reactions. The most common laboratory method is the acid-catalyzed dehydration of the corresponding alcohol.

Primary Synthesis Route: Dehydration of 2-Methyl-2-hexanol

The acid-catalyzed dehydration of 2-methyl-2-hexanol is an efficient method to produce this compound.[4] This reaction proceeds through an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate, which favors the formation of the more substituted alkene (Zaitsev's rule).

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol

This protocol is a representative procedure adapted from analogous reactions.[1][4]

Materials:

-

2-methyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

-

Distillation apparatus, separatory funnel, round-bottom flasks, heating mantle.

Procedure:

-

Reaction Setup: Place 2-methyl-2-hexanol into a round-bottom flask. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath. Add a few boiling chips.

-

Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle to a temperature that allows the alkene product (boiling point ~95°C) to distill over along with water. Collect the distillate in a receiver cooled in an ice bath.

-

Workup - Neutralization: Transfer the distillate to a separatory funnel. Carefully wash the organic layer by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas.

-

Workup - Washing: Remove the aqueous layer. Wash the organic layer with brine to remove the bulk of the dissolved water.

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the product. Swirl the flask until the liquid is clear.

-

Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound (around 95°C) to obtain the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound serves primarily as an intermediate in organic synthesis.[1][2] Its applications include:

-

Building Block: It is used as a precursor in the synthesis of more complex organic molecules, including heterocyclic compounds.[1]

-

Fragrance Industry: It can be used as an ingredient in fragrances to impart specific scents in cosmetic products.[1][2]

-

Research Chemical: It is a useful compound for studying the mechanisms of electrophilic addition and other reactions involving branched alkenes.[4]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Pictograms | Flame, Health Hazard | [3][8] |

| Signal Word | Danger | [3][8] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.H336: May cause drowsiness or dizziness. | [3] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P331: Do NOT induce vomiting.P403+P235: Store in a well-ventilated place. Keep cool. | [3][8][14] |

Always consult the full Safety Data Sheet (SDS) before handling this compound.[14] Handle in a well-ventilated area, preferably a fume hood, and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

References

- 1. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]

- 2. Dehydration Of 2-Methylcyclohexanol Lab Report | ipl.org [ipl.org]

- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. turbo.vernier.com [turbo.vernier.com]

- 5. homework.study.com [homework.study.com]

- 6. 2-METHYL-2-HEXANOL synthesis - chemicalbook [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. Solved Consider the reaction of this compound with HBr. | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

2-Methyl-2-hexene structural formula and isomers

An In-depth Technical Guide to 2-Methyl-2-hexene: Structural Formula, Isomerism, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of this compound (C7H14), a branched alkene of significant interest in organic synthesis. The document details its structural formula, explores the extensive isomerism of the C7H14 molecular formula, presents key physicochemical data in a structured format, and outlines common experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Branched alkenes, such as this compound, are pivotal intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and specialty polymers.[1] Their unique reactivity, influenced by the steric and electronic effects of their substituents, makes them valuable building blocks in modern organic chemistry.[1] The molecular formula C7H14 encompasses a large number of constitutional and stereoisomers, presenting a rich landscape for the study of isomerism.[1][2] This guide focuses on this compound, providing detailed information on its structure and properties.

Structural Formula and Identification

This compound is an acyclic alkene with a seven-carbon skeleton. The IUPAC name, 2-methylhex-2-ene, indicates a six-carbon (hex) main chain with a double bond starting at the second carbon (-2-ene) and a methyl group also attached to the second carbon (2-methyl-).

The structure of this compound is characterized by a trisubstituted double bond. Due to the presence of two identical methyl groups on one of the double-bonded carbons, this compound does not exhibit geometric (cis-trans or E/Z) isomerism.

Isomerism in C7H14

The molecular formula C7H14 represents a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.[1]

Constitutional Isomers

Constitutional (or structural) isomers have the same molecular formula but differ in the connectivity of their atoms. The isomers of C7H14 include other alkenes (heptenes, other methylhexenes, etc.) and various cycloalkanes.[1][2]

-

Heptenes: Isomers where the double bond is located in a seven-carbon chain (e.g., 1-heptene, 2-heptene, 3-heptene).

-

Methylhexenes: Positional isomers where the methyl group and the double bond are at different locations on a six-carbon chain (e.g., 3-methyl-1-hexene, 4-methyl-2-hexene).

-

Ethylpentenes & Dimethylpentenes: Isomers with more highly branched carbon chains.

-

Cycloalkanes: Saturated cyclic structures (e.g., methylcyclohexane, ethylcyclopentane, 1,2-dimethylcyclopentane).

Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

-

Geometric (E/Z) Isomerism: This occurs in alkenes where each carbon of the double bond is attached to two different groups. For example, 3-hexene can exist as cis (Z) and trans (E) isomers. As previously noted, this compound cannot exhibit E/Z isomerism.

-

Optical (R/S) Isomerism: This occurs in molecules containing a chiral center (a carbon atom bonded to four different groups). Several isomers of C7H14, such as 3-methyl-1-hexene, are chiral and exist as a pair of enantiomers.

Physicochemical Properties

This section summarizes key quantitative data for this compound and a selection of its isomers.

| Property | This compound | 1-Heptene | trans-2-Heptene | Methylcyclohexane |

| CAS Number | 2738-19-4[4] | 592-76-7 | 14686-13-6 | 108-87-2 |

| Molecular Weight ( g/mol ) | 98.19[3] | 98.19 | 98.19 | 98.19 |

| Boiling Point (°C) | 94.85 ± 1[4][6] | 93.6 | 98.3 | 101 |

| Melting Point (°C) | -130.38[4][6] | -119 | -110.3 | -126.6 |

| Density (g/cm³ at 20°C) | 0.708 | 0.697 | 0.703 | 0.769 |

| Refractive Index (at 20°C) | 1.411 | 1.399 | 1.408 | 1.423 |

Note: Data compiled from various chemical databases. Values can vary slightly depending on the source and measurement conditions.

Experimental Protocols

Synthesis of this compound

A primary and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-hexanol.[1] This reaction proceeds via an E1 elimination mechanism and favors the formation of the more substituted (and thus more stable) alkene, in accordance with Zaitsev's rule.

Protocol: Dehydration of 2-Methyl-2-hexanol

-

Apparatus Setup: Assemble a simple distillation apparatus. Place 2-methyl-2-hexanol in the distilling flask with a boiling chip.

-

Acid Catalyst: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol. An approximate 1:4 molar ratio of acid to alcohol is typical.

-

Heating: Gently heat the reaction mixture. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium toward the product side.

-

Collection: Collect the distillate, which will consist of this compound and water, in a receiving flask cooled in an ice bath.

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

-

Purification: Decant or filter the dried liquid. The final product can be further purified by fractional distillation to remove any unreacted alcohol or isomeric byproducts.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=C stretching (around 1670-1680 cm⁻¹) and vinylic C-H stretching (around 3000-3100 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the different types of protons in the molecule. The vinylic proton will appear as a triplet in the alkene region (around 5.0-5.5 ppm).

-

¹³C NMR: The spectrum will display seven distinct signals, with the two carbons of the double bond appearing in the downfield region (typically 120-140 ppm).[3]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern will exhibit characteristic losses of alkyl radicals, with a prominent peak often corresponding to the formation of a stable allylic carbocation.[4][5]

Conclusion

This compound is a structurally important branched alkene with a rich isomeric landscape. Its synthesis, primarily through the dehydration of the corresponding tertiary alcohol, is a classic example of regioselectivity in elimination reactions. A thorough understanding of its structure, properties, and the characteristics of its isomers is essential for its effective application in research and industrial organic synthesis. The analytical protocols detailed herein provide a robust framework for its characterization and quality control.

References

- 1. This compound|High Purity|CAS 2738-19-4 [benchchem.com]

- 2. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 5. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 6. 2-Hexene, 2-methyl- [webbook.nist.gov]

Spectroscopic Analysis of 2-Methyl-2-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-hexene, a valuable unsaturated hydrocarbon in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a core reference for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound (C₇H₁₄, Molecular Weight: 98.19 g/mol ) is achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Triplet | 1H | =CH- (C3-H) |

| ~1.9 | Quartet | 2H | -CH₂- (C4-H₂) |

| ~1.6 | Singlet | 6H | =C(CH₃)₂ (C2-CH₃, C7-H₃) |

| ~1.3 | Sextet | 2H | -CH₂- (C5-H₂) |

| ~0.9 | Triplet | 3H | -CH₃ (C6-H₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~132.5 | C2 |

| ~125.0 | C3 |

| ~39.5 | C4 |

| ~25.8 | C7 |

| ~25.5 | C2-CH₃ |

| ~22.5 | C5 |

| ~14.0 | C6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound [3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| ~1670 | Medium | C=C Stretch (Alkene) |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~890 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 98 | ~20 | [M]⁺ (Molecular Ion) |

| 83 | ~30 | [M - CH₃]⁺ |

| 69 | ~100 | [M - C₂H₅]⁺ (Base Peak) |

| 55 | ~70 | [C₄H₇]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

Experimental Protocols

The following sections describe the general experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans and often proton decoupling techniques are employed to enhance the signal.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the sample is vaporized and then ionized, most commonly using electron ionization (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the combined spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data presented in this guide, obtained from NMR, IR, and Mass Spectrometry, collectively provide a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbon atoms, the IR spectrum confirms the presence of the alkene functional group, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. These data and the accompanying experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Thermodynamic stability of 2-Methyl-2-hexene vs its isomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-2-hexene and its Isomers

Introduction: Fundamentals of Alkene Stability

The thermodynamic stability of alkenes is a cornerstone of organic chemistry, influencing reaction equilibria, product distributions, and the feasibility of synthetic pathways. Stability is inversely related to the potential energy of a molecule; a more stable compound possesses a lower internal energy. For alkenes, stability is primarily dictated by the substitution pattern of the carbon-carbon double bond, steric interactions, and electronic effects such as hyperconjugation.

Generally, the stability of an alkene increases with the number of alkyl substituents attached to the sp²-hybridized carbons of the double bond.[1][2] This principle, often summarized by Zaitsev's rule in the context of elimination reactions, leads to the following general hierarchy of stability:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene (unsubstituted)

This trend is largely attributed to two factors:

-

Hyperconjugation: This is a stabilizing interaction where electrons from adjacent C-H or C-C sigma bonds overlap with the empty π* antibonding orbital of the double bond.[3] The greater the number of alkyl substituents, the more opportunities for hyperconjugation exist, which delocalizes electron density and lowers the overall energy of the molecule.[3]

-

Bond Strengths: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons. More highly substituted alkenes have a higher proportion of these stronger sp³–sp² bonds, contributing to their greater stability.[3]

Furthermore, for disubstituted alkenes, stereoisomerism plays a critical role. Trans (E) isomers, where the larger alkyl groups are on opposite sides of the double bond, are generally more stable than their corresponding cis (Z) isomers.[2] This is due to reduced steric strain, as the bulky groups in cis isomers experience repulsive nonbonding interactions.[3]

This guide provides a detailed analysis of the thermodynamic stability of this compound, a trisubstituted alkene, in comparison to its various C7H14 isomers, supported by quantitative thermodynamic data, experimental methodologies, and visual representations of stability relationships.

Quantitative Thermodynamic Data

The most direct measure of a molecule's thermodynamic stability is its standard enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfH° value indicates greater stability. The standard Gibbs free energy of formation (ΔfG°) and standard molar entropy (S°) also provide crucial insights into the spontaneity and disorder of formation, respectively.

The following tables summarize the available experimental thermodynamic data for this compound and a selection of its C7H14 isomers. Data is primarily sourced from the National Institute of Standards and Technology (NIST) database.[4][5][6][7][8][9]

Table 1: Standard Enthalpy of Formation for C7H14 Isomers (Liquid Phase at 298.15 K)

| Compound | Structure Type | Substitution | ΔfH° (liquid, kJ/mol) | Reference(s) |

| This compound | Branched | Trisubstituted | -115.5 ± 0.9 | [10] (Calculated from ΔrH°) |

| 1-Heptene | Linear | Monosubstituted | -98.37 ± 0.88 | [5] |

| (E)-2-Heptene | Linear, trans | Disubstituted | -109.5 ± 0.84 | [4] |

| (Z)-2-Heptene | Linear, cis | Disubstituted | -105.3 ± 0.84 | (Calculated from ΔrH°) |

| (E)-3-Heptene | Linear, trans | Disubstituted | -108.4 ± 0.84 | [7] |

| (Z)-3-Heptene | Linear, cis | Disubstituted | -104.3 ± 0.79 | [6] |

Note: The value for this compound was derived from its enthalpy of hydrogenation (-108.8 ± 0.7 kJ/mol)[10] and the enthalpy of formation of the corresponding alkane (2-methylhexane). Values for other isomers are from direct combustion calorimetry or equilibrium studies.

Table 2: Enthalpy of Hydrogenation for C7H14 Isomers (Liquid Phase)

A lower (less negative) heat of hydrogenation indicates a more stable initial alkene, as less energy is released upon its conversion to the common corresponding alkane.[3][11]

| Compound | Substitution | ΔrH° (hydrogenation, kJ/mol) | Reference(s) |

| This compound | Trisubstituted | -108.8 ± 0.7 | [10] |

| 1-Heptene | Monosubstituted | -125.6 ± 0.3 | [7] |

| (E)-3-Heptene | Disubstituted, trans | -115.9 ± 0.3 | [7] |

| (Z)-3-Heptene | Disubstituted, cis | -120.2 ± 0.3 | [6] |

The data clearly illustrates the established principles of alkene stability. The trisubstituted this compound has the lowest enthalpy of hydrogenation, confirming it is the most stable among the listed isomers. The monosubstituted 1-heptene is the least stable, releasing the most energy upon hydrogenation. Among the disubstituted isomers, the trans (E) forms are consistently more stable than the cis (Z) forms.

Experimental Protocols for Determining Thermodynamic Stability

The quantitative data presented above are determined through precise experimental techniques. The primary methods for establishing the thermodynamic properties of alkenes are combustion calorimetry and catalytic hydrogenation.

Combustion Calorimetry via Bomb Calorimeter

This method directly measures the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.7-1.0 g) of the volatile alkene isomer is encapsulated to prevent evaporation. This can be achieved by sealing it in a thin-walled glass ampoule or using a specialized platinum crucible with a lid sealed by a substance like vaseline, which is designed to be ignited.[12]

-

Bomb Assembly: The encapsulated sample is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire (iron or platinum) is attached to two electrodes, positioned to contact the sample or the ignitable sealant.[13] A small, known quantity of water (e.g., 1.00 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state.[13]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 20-25 atm to ensure complete combustion.[13][14]

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water (e.g., 2000 mL) in the calorimeter bucket. The entire assembly is placed within an insulating jacket to create a nearly adiabatic system.[14][15] A high-precision thermometer (±0.001 °C) and a stirrer are placed in the water.

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electrical current through the fuse wire.[13] The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a new, stable maximum temperature is reached.[15]

-

Calculation: The total heat released (q_total) is calculated from the observed temperature change (ΔT) and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid.[16]

-

q_total = C_cal * ΔT

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

-

The experimental heat of combustion at constant volume (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°).

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known ΔfH° values for the combustion products (CO₂ and H₂O).

-

Catalytic Hydrogenation

This technique measures the heat released during the catalytic addition of hydrogen across the double bond (ΔH°hydrog). While it provides a relative measure of stability, it is highly accurate for comparing isomers that yield the same alkane.[17]

Methodology:

-

Apparatus Setup: A reaction flask (e.g., a 25-mL round-bottom flask) is equipped with a magnetic stir bar. The flask is connected to a system that allows for evacuation and the introduction of hydrogen gas, often supplied from a balloon for lab-scale experiments at atmospheric pressure.[18][19]

-

Charging the Reactor: The alkene isomer (e.g., 1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a hydrocarbon) and added to the flask.[18][19] A catalytic amount of a heterogeneous catalyst, typically 5-10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added (e.g., 5-10 wt% of the alkene).[17][18]

-

Reaction Initiation: The flask is sealed (e.g., with a rubber septum), and the air is removed by applying a vacuum and backfilling with an inert gas like nitrogen, a process repeated several times.[19] The flask is then evacuated and filled with hydrogen gas.[18]

-

Hydrogenation: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst surface. The reaction is typically exothermic and proceeds at room temperature.[19] The progress can be monitored by observing the uptake of hydrogen gas or by analytical techniques like Thin Layer Chromatography (TLC).

-

Heat Measurement: The heat of hydrogenation is measured using a reaction calorimeter. This instrument monitors the temperature change of the reaction mixture in real-time or measures the heat flow required to maintain isothermal conditions, providing a direct value for the enthalpy of the reaction.[20]

-

Data Interpretation: The measured enthalpy of hydrogenation (ΔH°hydrog) is compared across different isomers. A less exothermic (smaller negative value) ΔH°hydrog corresponds to a more stable starting alkene, as it begins at a lower potential energy level.[17]

Visualization of Stability and Experimental Workflow

Visual models are essential for conceptualizing the relationships between molecular structure, stability, and experimental design. The following diagrams, rendered using Graphviz, illustrate these concepts.

Logical Diagram: Alkene Stability Hierarchy

This diagram illustrates the general principles of alkene stability, positioning this compound and its isomers within the established hierarchy. More stable structures are placed lower in the diagram.

Caption: General hierarchy of alkene stability based on substitution.

Experimental Workflow: Catalytic Hydrogenation

This flowchart outlines the key steps in determining the relative stability of an alkene isomer using the catalytic hydrogenation method.

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The thermodynamic stability of this compound, a trisubstituted alkene, is demonstrably greater than that of its less substituted C7H14 isomers, such as the linear heptenes. This is quantitatively confirmed by its lower enthalpy of hydrogenation and more negative enthalpy of formation. The established principles of alkene stability—namely, that stability increases with substitution and that trans isomers are favored over cis isomers due to minimized steric strain—are well-supported by experimental data obtained through rigorous protocols like bomb calorimetry and catalytic hydrogenation. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these thermodynamic principles is crucial for predicting reaction outcomes, optimizing yields, and designing efficient synthetic routes.

References

- 1. quora.com [quora.com]

- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Heptene, (E)- [webbook.nist.gov]

- 5. 1-Heptene [webbook.nist.gov]

- 6. (Z)-3-Heptene [webbook.nist.gov]

- 7. 3-Heptene, (E)- [webbook.nist.gov]

- 8. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 9. 1-Heptene [webbook.nist.gov]

- 10. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 11. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 12. researchgate.net [researchgate.net]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 16. chemistry.montana.edu [chemistry.montana.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 19. scribd.com [scribd.com]

- 20. youtube.com [youtube.com]

Synthesis of 2-Methyl-2-hexene via Dehydration of 2-Methyl-2-hexanol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of 2-methyl-2-hexene through the acid-catalyzed dehydration of 2-methyl-2-hexanol. The document details the underlying E1 reaction mechanism, experimental protocols adapted from established procedures for analogous alcohols, and comprehensive characterization data for the target alkene. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering a consolidated resource for the laboratory-scale synthesis and analysis of this compound.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, facilitated by a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically proceeds via an E1 or E2 mechanism, contingent on the structure of the alcohol substrate. For tertiary alcohols, such as 2-methyl-2-hexanol, the reaction proceeds through a unimolecular elimination (E1) pathway, involving the formation of a carbocation intermediate.

The regioselectivity of the elimination is governed by Zaitsev's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product.[1][2] In the dehydration of 2-methyl-2-hexanol, the primary product is the trisubstituted alkene, this compound, with the potential formation of the less substituted isomer, 2-methyl-1-hexene, as a minor product. The deliberate removal of the lower-boiling alkene products from the reaction mixture via distillation is a common strategy to shift the reaction equilibrium towards the products, in accordance with Le Châtelier's principle.[3]

This guide will provide a detailed examination of the synthesis of this compound, encompassing the reaction mechanism, a detailed experimental protocol, and a summary of the spectroscopic data for the product.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed dehydration of 2-methyl-2-hexanol to this compound proceeds via an E1 (unimolecular elimination) mechanism. This multi-step process can be visualized as a signaling pathway initiated by the protonation of the alcohol.

Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of 2-methyl-2-hexanol by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3]

Step 2: Formation of the Carbocation The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of this tertiary carbocation is a key driving force for the reaction proceeding via the E1 mechanism.

Step 3: Deprotonation to Form the Alkene A weak base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. In the case of the 2-methyl-2-hexyl carbocation, there are two types of adjacent protons that can be removed, leading to the formation of two possible isomeric products. The removal of a proton from carbon 3 leads to the major product, this compound (Zaitsev's product), while the removal of a proton from the methyl group at carbon 2 results in the minor product, 2-methyl-1-hexene (Hofmann product).

Experimental Protocol

The following experimental protocol is an adaptation based on established procedures for the dehydration of analogous tertiary and secondary alcohols.[4][5][6] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, and perform the reaction in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Quantity |

| 2-Methyl-2-hexanol | C₇H₁₆O | 116.20 | - | 11.6 g (0.1 mol) |

| Phosphoric Acid | H₃PO₄ | 98.00 | 85% | 5 mL |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Boiling Chips | - | - | - | 2-3 |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 11.6 g of 2-methyl-2-hexanol and a few boiling chips.

-

Addition of Catalyst: Carefully and with gentle swirling, add 5 mL of 85% phosphoric acid to the round-bottom flask.

-

Distillation Setup: Assemble a simple distillation apparatus, using the round-bottom flask as the distilling flask. The receiving flask should be cooled in an ice-water bath to minimize the evaporation of the volatile alkene product.

-

Heating and Distillation: Gently heat the reaction mixture using a heating mantle. The temperature of the distillate should be monitored. The alkene products, being more volatile than the starting alcohol, will distill over with water. Continue the distillation until no more product is collected. The expected boiling point of this compound is approximately 94-95°C.

-

Workup - Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

-

15 mL of water to remove the bulk of the acid.

-

15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure generated from CO₂ evolution.

-

15 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

-

-

Workup - Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the this compound by fractional distillation, collecting the fraction that boils at the literature value for the product.

-

Characterization: Characterize the final product using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Determine the yield of the purified product.

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.

Product Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key physical and spectroscopic data for the major product.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molar Mass | 98.19 g/mol |

| Boiling Point | 94-95 °C |

| Appearance | Colorless liquid |

Spectroscopic Data

| Spectroscopic Technique | Key Peaks / Signals |

| Infrared (IR) Spectroscopy | ~3050 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch) |

| ¹H NMR Spectroscopy | δ ~5.1 ppm (t, 1H, vinylic proton), δ ~1.9 ppm (q, 2H, allylic protons), δ ~1.6 ppm (s, 6H, vinylic methyl protons), δ ~1.3 ppm (m, 2H), δ ~0.9 ppm (t, 3H) |

| ¹³C NMR Spectroscopy | δ ~134 ppm (quaternary vinylic C), δ ~125 ppm (vinylic CH), δ ~35 ppm, δ ~25 ppm, δ ~23 ppm, δ ~14 ppm (alkyl carbons) |

| Mass Spectrometry (MS) | m/z 98 (M⁺), 83, 69, 55, 41 (base peak) |

Note: NMR data are approximate chemical shifts (δ) in ppm relative to TMS. The exact values may vary depending on the solvent and spectrometer frequency.

Potential Side Reactions and Byproducts

While the dehydration of 2-methyl-2-hexanol predominantly yields this compound, several side reactions can occur, leading to the formation of byproducts:

-

Formation of 2-Methyl-1-hexene: As mentioned, this is the minor Hofmann elimination product.

-

Carbocation Rearrangement: Although a tertiary carbocation is already formed, under certain conditions, rearrangements could potentially occur, though this is less likely than with secondary carbocations.

-

Polymerization: Under strongly acidic conditions and at higher temperatures, the alkene product can undergo acid-catalyzed polymerization.

-

Ether Formation: At lower temperatures, a competing Sₙ1 reaction between the carbocation and another molecule of the alcohol can lead to the formation of a diether.

Careful control of the reaction temperature and the prompt removal of the alkene product by distillation are crucial to minimize these side reactions and maximize the yield of the desired this compound.

Conclusion

The synthesis of this compound from the acid-catalyzed dehydration of 2-methyl-2-hexanol is a robust and illustrative example of an E1 elimination reaction. By understanding the underlying mechanism and carefully controlling the experimental conditions, particularly temperature and product removal, a high yield of the desired Zaitsev product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of alkenes for various applications in the chemical and pharmaceutical industries.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. youtube.com [youtube.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]

- 6. sites.nvcc.edu [sites.nvcc.edu]

Reactivity of the Double Bond in 2-Methyl-2-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the trisubstituted double bond in 2-methyl-2-hexene. As a branched alkene, its unique electronic and steric properties dictate the regioselectivity and stereoselectivity of various organic reactions. This document delves into the fundamental reaction classes, including electrophilic additions, oxidation, reduction, and cycloaddition reactions. For each reaction, a detailed examination of the underlying mechanism is presented, supported by experimental protocols and quantitative data. All reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular transformations. This guide is intended to serve as a critical resource for researchers and professionals in organic synthesis and drug development, where branched alkyl chains are integral to the design of new chemical entities.

Introduction

This compound is an acyclic alkene with the molecular formula C₇H₁₄.[1][2][3][4][5] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms of a hexane chain, with a methyl group substituent on the second carbon. This arrangement makes the double bond trisubstituted, a key feature that profoundly influences its reactivity. The electron-donating nature of the three alkyl groups attached to the sp² hybridized carbons enriches the π-bond, making it highly nucleophilic and susceptible to attack by electrophiles.[6]

The stability of the carbocation intermediate plays a crucial role in the outcomes of its reactions. Electrophilic attack on the double bond of this compound preferentially forms a stable tertiary carbocation, which dictates the regioselectivity of addition reactions according to Markovnikov's rule.[6][7] This guide will explore the practical implications of this electronic structure across a range of important organic transformations.

Electrophilic Addition Reactions

Electrophilic additions are the hallmark reactions of alkenes. The electron-rich π-bond of this compound readily attacks electrophilic species, initiating a two-step reaction mechanism that proceeds through a carbocation intermediate. The stability of this intermediate is the primary factor governing the reaction's regiochemical outcome.

General Mechanism and Carbocation Stability

The addition of an electrophile (E⁺) to the C2=C3 double bond can, in theory, form two different carbocations: a tertiary carbocation at the C2 position or a secondary carbocation at the C3 position. Due to the positive inductive effect and hyperconjugation from the three attached alkyl groups, the tertiary carbocation is significantly more stable than the secondary carbocation.[8] Consequently, the reaction pathway that proceeds through the tertiary carbocation is kinetically favored, leading to the formation of a single major product.[9]

References

- 1. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 2. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 4. 2-Hexene, 2-methyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound|High Purity|CAS 2738-19-4 [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of Methylhexene Isomers

This technical guide provides a comprehensive overview of the isomers of methylhexene (C₇H₁₄), detailing their systematic IUPAC nomenclature, key physicochemical properties, and common experimental protocols for their synthesis and differentiation. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a precise understanding of these isomeric structures.

Introduction to Isomerism in Methylhexene

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2] For the molecular formula C₇H₁₄, which corresponds to methylhexene, numerous isomers exist. These can be broadly categorized into constitutional isomers and stereoisomers.

-

Constitutional Isomers: These isomers have different atomic connectivity, meaning the atoms are bonded together in a different order.[1] This results in different parent chains, substituent positions, or functional group locations. For methylhexene, this includes variations in the position of the methyl group and the location of the carbon-carbon double bond along the hexane backbone.

-

Stereoisomers: These isomers have the same atomic connectivity but differ in the three-dimensional spatial arrangement of their atoms.[3] For methylhexene, two main types of stereoisomerism are observed:

-

Geometric (E/Z) Isomerism: This occurs due to restricted rotation around the carbon-carbon double bond.[3][4] The E (entgegen) designation is used when higher-priority groups on each carbon of the double bond are on opposite sides, while the Z (zusammen) designation is used when they are on the same side.[3][5] Priority is determined by the Cahn-Ingold-Prelog (CIP) sequence rules.[5][6]

-

Optical Isomerism (Enantiomers): This occurs when a molecule contains a chiral center—typically a carbon atom bonded to four different groups—and is non-superimposable on its mirror image.[7][8] These isomers are designated as R (rectus) or S (sinister) based on the CIP rules.

-

IUPAC Nomenclature of Methylhexene Isomers

The systematic naming of methylhexene isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[9][10][11][12] The key principles involve:

-

Identifying the longest continuous carbon chain that contains the double bond (the parent chain).[10][11][13]

-

Numbering the parent chain to assign the lowest possible number (locant) to the double bond.[9][10]

-

Identifying and naming any substituent groups (in this case, a methyl group).

-

Assigning locants to the substituents based on the established numbering of the parent chain.

-

Using stereochemical descriptors (E/Z and/or R/S) as prefixes where applicable to define the molecule's three-dimensional structure.[13]

The following table summarizes the constitutional isomers of methylhexene and their corresponding stereoisomers.

Data Presentation: Physicochemical Properties

Quantitative data for the various isomers of methylhexene are crucial for their identification and separation. Boiling point, in particular, is a key physical property that varies based on the molecule's structure. Branched isomers typically have lower boiling points than their straight-chain counterparts, and stereoisomers can also exhibit minor differences.

| IUPAC Name | Structure Type | Stereoisomerism | Boiling Point (°C) |

| Hex-1-ene Backbone | |||

| 2-Methylhex-1-ene | Constitutional | None | 90.1 |

| 3-Methylhex-1-ene | Constitutional | Optical (R/S) | 87.8 |

| 4-Methylhex-1-ene | Constitutional | Optical (R/S) | 86.1 |

| 5-Methylhex-1-ene | Constitutional | None | 85.8 |

| Hex-2-ene Backbone | |||

| 2-Methylhex-2-ene | Constitutional | None | 96.1 |

| 3-Methylhex-2-ene | Constitutional | Geometric (E/Z) | (Z): 98.7, (E): 100.8 |

| 4-Methylhex-2-ene | Constitutional | Geometric (E/Z) & Optical (R/S) | 94.6 |

| 5-Methylhex-2-ene | Constitutional | Geometric (E/Z) | (Z): 91.5, (E): 93.4 |

| Hex-3-ene Backbone | |||

| 2-Methylhex-3-ene | Constitutional | Geometric (E/Z) | (Z): 91.1, (E): 92.4[14] |

Note: Data sourced from the NIST Chemistry WebBook where available. Boiling points can vary slightly with atmospheric pressure.

Logical Relationships of Methylhexene Isomers

The relationships between the different types of isomers can be visualized to clarify their classification. Constitutional isomers are distinct structures, while stereoisomers represent different spatial arrangements of the same constitutional isomer.

Caption: Isomeric relationships among methylhexenes.

Experimental Protocols

The synthesis and characterization of methylhexene isomers are fundamental operations in organic chemistry. Below are detailed methodologies for key experimental procedures.

A common and effective method for synthesizing alkenes is the acid-catalyzed dehydration of alcohols.[15][16] The specific isomer of methylhexene produced is dependent on the starting methylhexanol and reaction conditions, often following Zaitsev's rule, which favors the formation of the more substituted (more stable) alkene.

Objective: To synthesize a mixture of methylhexene isomers from 2-methyl-2-hexanol.

Materials:

-

2-methyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Place 20 mL of 2-methyl-2-hexanol into a 100 mL round-bottom flask. While cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid with gentle swirling.

-

Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle to a temperature of approximately 100-120°C. The lower-boiling alkene products will distill as they are formed.

-

Workup: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with another 15 mL of water.

-

Drying and Purification: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant the dried liquid into a clean, dry round-bottom flask and perform a final fractional distillation, collecting the fraction boiling between 85°C and 101°C, which will contain the mixture of methylhexene isomers.

-

Analysis: The resulting product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers produced.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to elucidate the structure of organic molecules and differentiate between isomers.[15]

A. ¹H NMR Spectroscopy:

-

Vinyl Protons: The chemical shifts (δ) of protons attached to the double bond carbons are highly diagnostic. They typically appear in the range of 4.5-6.5 ppm. The splitting patterns (coupling constants, J) between adjacent vinyl protons can help determine E/Z geometry.

-

Allylic Protons: Protons on carbons adjacent to the double bond appear around 1.6-2.5 ppm.

-

Methyl Group: The chemical shift of the methyl substituent will vary depending on its position relative to the double bond. A methyl group directly on the double bond (vinylic) will be deshielded compared to one further down the alkyl chain.

B. ¹³C NMR Spectroscopy:

-

Alkene Carbons: The carbons of the C=C double bond appear in the downfield region of the spectrum, typically between 100-150 ppm. The specific chemical shift can indicate the degree of substitution.

-

Alkyl Carbons: The remaining sp³-hybridized carbons appear in the upfield region (10-50 ppm). The unique number of signals corresponds to the number of chemically non-equivalent carbons, helping to distinguish between constitutional isomers.

C. Infrared (IR) Spectroscopy:

-

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond stretch appears around 1640-1680 cm⁻¹. The intensity of this peak is weaker for more symmetrically substituted alkenes.

-

=C-H Stretch: The stretch for hydrogens attached to the sp² carbons of the double bond appears at >3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

-

=C-H Bend: Out-of-plane bending vibrations in the 675-1000 cm⁻¹ region can provide information about the substitution pattern of the alkene.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. homework.study.com [homework.study.com]

- 2. Cyclohexane Structure, Isomers & Synthesis - Lesson | Study.com [study.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 9. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Nomenclature [www2.chemistry.msu.edu]

- 12. quora.com [quora.com]

- 13. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-2-hexene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-hexene, a valuable unsaturated hydrocarbon in organic synthesis. The document details its commercial availability, primary synthetic routes with experimental protocols, and its emerging relevance as a precursor in the synthesis of bioactive molecules, particularly in the development of novel anticonvulsant agents.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is ≥97% (GC). Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name/Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | This compound AldrichCPR | - | 2738-19-4 | C₇H₁₄ | 98.19 |

| TCI America | This compound / M0526 | >97.0% (GC) | 2738-19-4 | C₇H₁₄ | 98.19 |

| Fisher Scientific | TCI America™ this compound | 97.0+% | 2738-19-4 | C₇H₁₄ | 98.19 |

| Cenmed Enterprises | This compound / C007B-213750 | ≥97%(GC) | 2738-19-4 | C₇H₁₄ | 98.19 |

| Molport | 2-methylhex-2-ene / MolPort-003-910-491 | 97% | 2738-19-4 | C₇H₁₄ | 98.19 |

| ChemicalBook | This compound | - | 2738-19-4 | C₇H₁₄ | 98.19 |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-hexanol. This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate, favoring the formation of the more substituted alkene (Zaitsev's rule).

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol

This protocol is adapted from established procedures for the dehydration of tertiary alcohols.

Materials:

-

2-methyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Distillation apparatus

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, add 2-methyl-2-hexanol and a few boiling chips. Cool the flask in an ice bath.

-

Acid Addition: Slowly and with constant swirling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.

-

Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture to distill the alkene product. The boiling point of this compound is approximately 95-96°C. It is advisable to keep the distillation temperature below 100°C to minimize side reactions and the co-distillation of the starting alcohol.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the distillate sequentially with:

-

Cold water to remove any acid that may have co-distilled.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Water to remove any residual bicarbonate.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Final Distillation: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to obtain pure this compound, collecting the fraction boiling at 95-96°C.

Application in Drug Development: Precursor to Valproic Acid Analogues

While this compound itself is not known to possess significant biological activity, its utility as a chemical intermediate makes it relevant to drug discovery. Notably, it can serve as a starting material for the synthesis of analogues of Valproic Acid (VPA), a widely used anticonvulsant drug for treating epilepsy, bipolar disorder, and migraines. The synthesis of VPA analogues is an active area of research aimed at developing new chemical entities with improved efficacy and reduced side effects compared to the parent drug.

The double bond in this compound provides a reactive handle for various chemical transformations, allowing for the construction of the branched carboxylic acid scaffold characteristic of VPA and its derivatives.

Logical Workflow for the Synthesis of a Valproic Acid Analogue

The following diagram illustrates a conceptual synthetic pathway from this compound to a hypothetical Valproic Acid analogue. This workflow highlights the key chemical transformations that would be involved in such a synthesis.

Caption: Conceptual workflow for the synthesis of a Valproic Acid analogue from this compound.

Signaling Pathways and Mechanisms of Action of Anticonvulsants

While this compound is a precursor and not the final active pharmaceutical ingredient (API), understanding the mechanism of action of the target molecules is crucial for drug development professionals. Valproic acid and its analogues exert their anticonvulsant effects through multiple mechanisms, primarily by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

The diagram below illustrates the key signaling pathways influenced by GABAergic agents like Valproic Acid.

Caption: Simplified signaling pathway of GABAergic anticonvulsants like Valproic Acid.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-hexene via Dehydrohalogenation of 2-chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methyl-2-hexene through the dehydrohalogenation of 2-chloro-2-methylhexane. This reaction is a classic example of an E2 (bimolecular elimination) reaction, a fundamental transformation in organic synthesis. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this specific alkene, which can serve as a building block or intermediate in the synthesis of more complex molecules.

The dehydrohalogenation of tertiary alkyl halides, such as 2-chloro-2-methylhexane, proceeds readily in the presence of a strong, non-nucleophilic base in a polar protic solvent.[1][2] In this protocol, potassium hydroxide (KOH) dissolved in ethanol is used as the base and solvent system.[1] The reaction follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[3] In the case of 2-chloro-2-methylhexane, dehydrohalogenation can theoretically yield two products: this compound (the Zaitsev product) and 2-methyl-1-hexene (the Hofmann product). Due to the higher stability of the trisubstituted double bond, this compound is the expected major product.

These application notes provide the necessary data, a step-by-step protocol, and safety information to perform this synthesis efficiently and safely in a laboratory setting.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the major product is provided in the table below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Chloro-2-methylhexane | 4398-65-6 | C₇H₁₅Cl | 134.65 | 140 | 0.86 |

| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 | 1327 | 2.044 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.37 | 0.789 |

| This compound | 2738-19-4 | C₇H₁₄ | 98.19 | 95 | 0.71 |

Data sourced from PubChem and other chemical suppliers.[4][5][6][7]

Experimental Protocol

Materials:

-

2-Chloro-2-methylhexane (97% purity or higher)[5]

-

Potassium hydroxide (KOH) pellets

-

Absolute ethanol

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Deionized water

-

5% Sodium bicarbonate solution

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks (50 mL, 250 mL)

-

Distillation apparatus

-

Gas chromatograph (GC) for product analysis (optional but recommended)

Procedure:

-

Preparation of Ethanolic KOH Solution: In a 100 mL round-bottom flask, carefully dissolve 5.6 g (0.1 mol) of potassium hydroxide pellets in 50 mL of absolute ethanol. This should be done with gentle swirling and cooling in an ice bath, as the dissolution is exothermic.

-

Reaction Setup: Equip the round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Alkyl Halide: To the ethanolic KOH solution, add 13.5 g (0.1 mol) of 2-chloro-2-methylhexane dropwise through the top of the condenser.

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle and stir vigorously. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Work-up - Quenching and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

-

Transfer the aqueous mixture to a 125 mL separatory funnel.

-

Extract the aqueous layer with two 25 mL portions of a suitable organic solvent, such as diethyl ether or pentane.

-

Combine the organic layers in the separatory funnel.

-

-

Work-up - Washing:

-

Wash the combined organic layers with 25 mL of deionized water to remove any remaining ethanol and potassium salts.

-

Next, wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash the organic layer again with 25 mL of deionized water.

-

Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask.

-

-

Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes with occasional swirling.

-

Purification - Distillation:

-

Carefully decant or filter the dried organic solution into a clean, dry distillation flask.

-

Purify the crude product by simple distillation. Collect the fraction boiling at approximately 95°C, which corresponds to the boiling point of this compound.[7]

-

-

Analysis:

-

Determine the yield of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Gas chromatography can be used to determine the ratio of the major (this compound) and minor (2-methyl-1-hexene) products.

-

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive and can cause severe burns.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-2-methylhexane is a flammable liquid and vapor, and causes skin and eye irritation.[9]

-

This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[6][10]

-

Ethanol is a flammable liquid. Keep all flammable liquids away from open flames and other ignition sources.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Visualizations

Caption: E2 reaction mechanism for the dehydrohalogenation of 2-chloro-2-methylhexane.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. aakash.ac.in [aakash.ac.in]

- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-2-methylhexane | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-2-methylhexane | CAS#:4398-65-6 | Chemsrc [chemsrc.com]

- 6. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for Acid-Catalyzed Dehydration of Tertiary Alcohols to Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of tertiary alcohols is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This reaction proceeds through an E1 (unimolecular elimination) mechanism, favored by the formation of a stable tertiary carbocation intermediate. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. This protocol provides detailed procedures for the dehydration of common tertiary alcohols, along with data on product distribution and spectroscopic characterization.

Commonly employed acid catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1] While sulfuric acid is a potent catalyst, it can sometimes lead to charring and side reactions due to its strong oxidizing nature.[2] Phosphoric acid is often a milder and cleaner alternative.[3] The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired alkene product.

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of a tertiary alcohol proceeds via a three-step E1 mechanism:

-

Protonation of the alcohol: The hydroxyl group is a poor leaving group. In the presence of a strong acid, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion, which contains a good leaving group (water).[1]

-

Formation of a carbocation: The alkyloxonium ion departs as a molecule of water, leading to the formation of a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.

-

Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a carbon-carbon double bond and regenerates the acid catalyst.

Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

A general workflow for the synthesis and purification of alkenes via this method is outlined below.